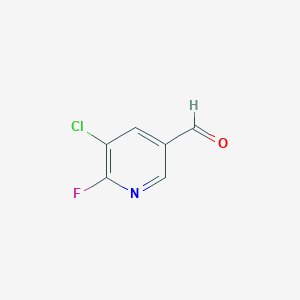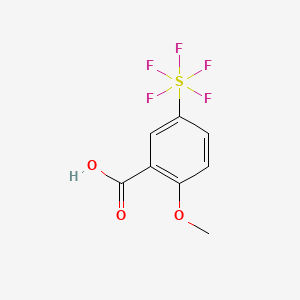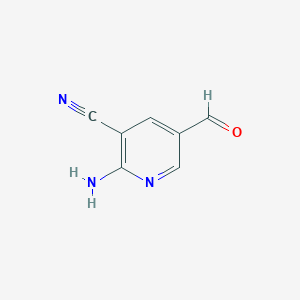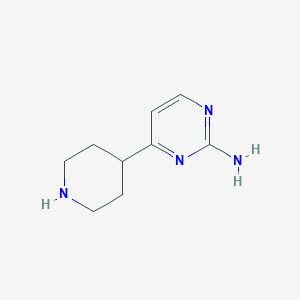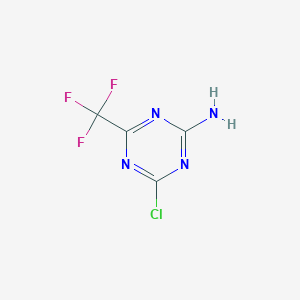
4-氯-6-(三氟甲基)-1,3,5-三嗪-2-胺
描述
The compound 4-Chloro-6-(trifluoromethyl)quinazoline has a CAS Number of 16499-64-2 and a molecular weight of 232.59 . It is a solid substance stored at an inert atmosphere, 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(trifluoromethyl)quinazoline is 1S/C9H4ClF3N2/c10-8-6-3-5 (9 (11,12)13)1-2-7 (6)14-4-15-8/h1-4H .科学研究应用
有机合成应用
4-氯-6-(三氟甲基)-1,3,5-三嗪-2-胺作为复杂分子合成中的关键中间体。一个值得注意的应用是它在微波辐射的促进下,用于 4-芳基-6-环氨基-1,3,5-三嗪-2-胺的一锅合成。该方法允许快速合成具有潜在抗白血病活性的化合物,展示了该分子在药物化学研究中的重要性 (Dolzhenko 等,2021)。此外,它与胺反应生成 4-氨基取代的吡唑并[1,5-a][1,3,5]三嗪-2-胺突出了其在亲核取代反应中的多功能性,一些衍生物显示出作为 CGRP 受体拮抗剂的活性 (Lim 等,2014)。
材料科学与工程
在材料科学中,该化合物的衍生物因其热稳定性和作为高能材料的潜力而受到探索。一项关于源自该三嗪化合物的三氟甲基稠合三唑-三嗪高能分子的研究显示出优异的热稳定性和适中的高能性能,表明其在开发耐热材料方面的潜力 (Yan 等,2021)。
化学工程应用
该化合物的作用延伸到化学工程,特别是在聚合物和涂料的合成中。其衍生物已被用于增强聚丙烯的热氧化稳定性,证明了该化合物在提高聚合材料的耐久性和使用寿命方面的效用 (Ya 和 Cui,2001)。
环境化学
在环境化学中,4-氯-6-(三氟甲基)-1,3,5-三嗪-2-胺的衍生物因其水解反应而受到研究,这对于了解含氯农药的环境归宿至关重要。对相关三嗪水解的计算研究提供了对其环境降解途径的见解,突出了此类化合物在环境风险评估中的重要性 (Sawunyama 和 Bailey,2002)。
安全和危害
The compound 4-chloro-6-(trifluoromethyl)quinazoline is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
未来方向
作用机制
Target of Action
Compounds with similar structures, such as fluazinam, are known to be broad-spectrum fungicides . They are used to control various soil-borne fungal pathogens on a range of crops .
Mode of Action
It is known that fluazinam, a compound with a similar structure, acts as a protective fungicide . It is also noted that compounds containing a trifluoromethyl group can exhibit improved drug potency towards certain enzymes .
Biochemical Pathways
It is suggested that the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in trifluoromethylpyridines derivatives could contribute to their biological activities .
Pharmacokinetics
It is known that the trifluoromethyl group can affect the pharmacokinetic properties of drugs .
Result of Action
It is known that fluazinam, a compound with a similar structure, has a low oral mammalian toxicity but is an irritant and skin sensitizer .
属性
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N4/c5-2-10-1(4(6,7)8)11-3(9)12-2/h(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXUBIMPBJDSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

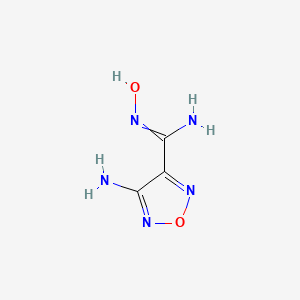
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide](/img/structure/B3222046.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3222054.png)
![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B3222061.png)
![2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B3222062.png)
![3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol](/img/structure/B3222063.png)

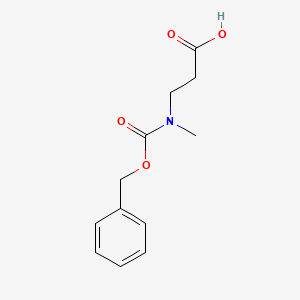
![{Thieno[2,3-c]pyridin-2-yl}methanol](/img/structure/B3222080.png)
